molecular formula C14H18N2O B2907454 2-Phenylcyclopropyl piperazinyl ketone CAS No. 1203020-63-6

2-Phenylcyclopropyl piperazinyl ketone

Cat. No.: B2907454
CAS No.: 1203020-63-6
M. Wt: 230.311
InChI Key: WHBRACGDXAWFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Phenylcyclopropyl piperazinyl ketone” is a compound that contains a carbonyl group (a carbon-oxygen double bond) and a piperazine moiety . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound is available from AK Scientific, Inc .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a carbonyl group, a phenyl group, a cyclopropyl group, and a piperazinyl group. The carbonyl group is a carbon-oxygen double bond, which is highly polar due to the electronegativity difference between carbon and oxygen .


Chemical Reactions Analysis

The chemical reactions of “this compound” would be expected to be similar to those of other ketones and piperazine derivatives . This includes reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other ketones and piperazine derivatives. Ketones have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols . They are also capable of hydrogen bonding with water molecules, making them soluble in water .

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or van der Waals forces .

Cellular Effects

It is plausible that it could influence cell function by interacting with key cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 2-Phenylcyclopropyl piperazinyl ketone in animal models have not been extensively studied. It is possible that the effects of this compound could vary with different dosages, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

(2-phenylcyclopropyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(16-8-6-15-7-9-16)13-10-12(13)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBRACGDXAWFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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